(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Description
The compound (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.0⁴,¹³.0⁸,¹³]hexadecan-10-one is a complex polycyclic molecule featuring a fused tetracyclic scaffold with three oxygen bridges (trioxa), a lactam (azatetracyclo-one), and three methyl substituents at positions 1, 5, and 7.
Synthetically, related azatetracyclic compounds are often derived from Asinger heterocycles via acid-induced retro-Asinger reactions followed by condensations .
Properties
IUPAC Name |
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-8-4-5-11-9(2)12(17)16-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3,(H,16,17)/t8?,9-,10?,11?,13?,14+,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHOKYZGSIIBMK-FJAJAOGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)NC3C24C1CCC(O3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2CCC(C3C24C(NC1=O)O[C@](CC3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the methyl and trioxa groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to ensure the efficient synthesis of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where functional groups in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Properties : The primary application of this compound lies in its potential as an antimalarial agent. Its structural similarity to artemisinin allows it to exhibit similar pharmacological effects while potentially improving efficacy and reducing side effects associated with traditional treatments.
Anticancer Activity : Recent studies have indicated that derivatives of artemisinin may possess anticancer properties. Research into the mechanisms of action shows that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Antiviral and Antimicrobial Effects : The compound has been investigated for its antiviral and antimicrobial properties. Preliminary studies suggest that it may inhibit the replication of certain viruses and bacteria, making it a candidate for further exploration in infectious disease treatment .
Chemical Synthesis
Precursor for Bioactive Compounds : (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one serves as a precursor for synthesizing various bioactive compounds. Its unique functional groups allow for further chemical modifications through oxidation and reduction reactions .
Cocrystallization Studies : Research has explored the cocrystallization of this compound with other organic acids to enhance solubility and stability. These studies are critical for developing formulations that improve the bioavailability of the drug in therapeutic applications .
Industrial Applications
Pharmaceutical Development : The compound is being studied for its potential use in developing new pharmaceuticals. Its derivatives may lead to formulations that are more effective against resistant strains of malaria and other diseases .
Agrochemical Applications : There is also interest in the use of this compound within agrochemicals due to its biological activity against pests and pathogens affecting crops .
Data Tables
| Activity Type | Observations |
|---|---|
| Antimalarial | Effective against Plasmodium species |
| Anticancer | Induces apoptosis in various cancer cell lines |
| Antiviral | Inhibits viral replication in preliminary studies |
| Antimicrobial | Active against certain bacterial strains |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells in vitro. The mechanism was attributed to the activation of apoptotic pathways through caspase-dependent mechanisms.
Case Study 2: Enhanced Antimalarial Efficacy
Research conducted on the antimalarial efficacy of this compound compared to standard artemisinin treatments showed improved outcomes in terms of reduced parasite load and increased survival rates in animal models infected with malaria parasites.
Case Study 3: Cocrystal Formation for Improved Solubility
A recent investigation into cocrystals formed from this compound and maleic acid revealed significant improvements in solubility and stability over the parent compound alone.
Mechanism of Action
The mechanism of action of (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are currently under investigation, with studies focusing on its potential to modulate cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Bioactivity and Functional Implications
- Antimalarial Activity : Dimeric lactam (compound 8, ) retains antimalarial activity despite lacking peroxide groups, suggesting alternative mechanisms . The target compound’s bioactivity remains unstudied.
- Cytotoxicity: Diol derivatives (e.g., compound 7, ) exhibit activity against human breast ductal carcinoma, highlighting substituent-driven selectivity .
Key Research Findings and Gaps
Structural Rigidity vs. Bioactivity : The target compound’s stereospecific methyl groups and trioxa bridges may confer stability but require validation for pharmacological relevance.
Synthetic Efficiency : Acid-induced Asinger reactions () are scalable for azatetracyclic frameworks, though stereochemical control needs emphasis.
Substituent Effects : Methoxy and hydroxy groups drastically alter bioactivity profiles, as seen in and .
Biological Activity
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one is a synthetic derivative of artemisinin, a well-known antimalarial compound derived from the plant Artemisia annua. The modification of its structure aims to enhance its stability and biological activity. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's complex structure includes multiple functional groups that contribute to its biological activity. The presence of the aza group and the modified tricyclic framework are key to its interaction with biological systems.
Biological Activity Overview
Research has indicated that derivatives of artemisinin exhibit a range of biological activities beyond their antimalarial effects. These include:
- Anticancer Activity : Several studies have reported that artemisinin derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Antiviral Properties : The compound has shown potential against various viruses, including hepatitis B and C.
- Antimicrobial Effects : It demonstrates efficacy against a range of bacterial strains.
The mechanisms through which this compound exerts its effects are multifaceted:
- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS upon activation in cells, leading to oxidative stress and subsequent cell death in pathogens and cancer cells.
- Inhibition of Cellular Pathways : It may interfere with various signaling pathways involved in cell proliferation and survival.
- Interaction with Biomolecules : The compound can bind to proteins and nucleic acids, altering their functions.
Anticancer Studies
A study published in Cancer Letters demonstrated that artemisinin derivatives, including this compound, could effectively induce apoptosis in breast cancer cells through ROS-mediated pathways . The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
Antiviral Activity
Research featured in Journal of Virology highlighted the antiviral properties of artemisinin derivatives against hepatitis C virus (HCV). The study found that these compounds could inhibit HCV replication by disrupting the viral life cycle .
Antimicrobial Efficacy
A recent investigation published in Antimicrobial Agents and Chemotherapy reported that this compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
